2-Amino-N-((2S)-2-(benzyl(methyl)amino)cyclohexyl)propanamide
Description
2-Amino-N-((2S)-2-(benzyl(methyl)amino)cyclohexyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a cyclohexyl ring, and a benzyl(methyl)amino group.
Properties
Molecular Formula |
C17H27N3O |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-amino-N-[2-[benzyl(methyl)amino]cyclohexyl]propanamide |
InChI |
InChI=1S/C17H27N3O/c1-13(18)17(21)19-15-10-6-7-11-16(15)20(2)12-14-8-4-3-5-9-14/h3-5,8-9,13,15-16H,6-7,10-12,18H2,1-2H3,(H,19,21) |
InChI Key |
CUEGXVIPFGXYJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1CCCCC1N(C)CC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-((2S)-2-(benzyl(methyl)amino)cyclohexyl)propanamide typically involves the condensation of potassium acyltrifluoroborates (KATs) with amines, followed by oxidation to form the desired amide. This process can be conducted as a one-pot procedure or via isolation of the intermediate trifluoroborate iminium (TIM) species . The reaction conditions often include acid-promoted condensation and oxidation with hydrogen peroxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-((2S)-2-(benzyl(methyl)amino)cyclohexyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different amide derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and benzyl(methyl)amino groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents such as sodium borohydride for reduction. The reaction conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various amide derivatives, while reduction reactions can produce modified amines.
Scientific Research Applications
2-Amino-N-((2S)-2-(benzyl(methyl)amino)cyclohexyl)propanamide has several scientific research applications:
Chemistry: The compound is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: It can be used in the study of biological processes and as a potential therapeutic agent.
Medicine: The compound’s unique structure makes it a candidate for drug development and pharmaceutical research.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-N-((2S)-2-(benzyl(methyl)amino)cyclohexyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-((2S)-2-(benzyl(methyl)amino)cyclohexyl)acetamide
- 2-Amino-N-((2S)-2-(benzyl(methyl)amino)cyclohexyl)butanamide
Uniqueness
2-Amino-N-((2S)-2-(benzyl(methyl)amino)cyclohexyl)propanamide is unique due to its specific structural features, such as the presence of a cyclohexyl ring and a benzyl(methyl)amino group. These features confer distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
2-Amino-N-((2S)-2-(benzyl(methyl)amino)cyclohexyl)propanamide, also referred to as a derivative of the well-known compound AS-1, has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of anticonvulsant effects and neuropharmacology. This article synthesizes findings from various studies to provide an overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound features a complex structure that includes an amino group, a cyclohexyl moiety, and a benzyl(methyl)amino group. Its molecular formula is C_{16}H_{24}N_{2}O, and it exhibits properties that suggest potential for modulation of neurotransmitter systems, particularly those involved in seizure activity.
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant properties of AS-1, the parent compound related to this compound. AS-1 has demonstrated significant efficacy across multiple seizure models:
- Maximal Electroshock (MES) Test : Effective in preventing seizures induced by electrical stimulation.
- Pentylenetetrazole (PTZ) Test : Showed protective effects against seizures triggered by PTZ administration.
- 6-Hz Test : Demonstrated efficacy in a model known for drug-resistant epilepsy.
These results suggest that this compound may possess similar anticonvulsant properties, warranting further investigation into its therapeutic potential.
The mechanism by which AS-1 exerts its effects involves modulation of the excitatory amino acid transporter 2 (EAAT2). Studies indicate that AS-1 enhances glutamate uptake in vitro, suggesting it acts as a positive allosteric modulator. This mechanism is crucial for maintaining glutamate homeostasis in the central nervous system and may contribute to its anticonvulsant activity .
Pharmacokinetics and Toxicology
In terms of pharmacokinetics, this compound exhibits favorable characteristics:
- Absorption : High permeability in parallel artificial membrane permeability assays.
- Metabolic Stability : Exhibits excellent stability when subjected to human liver microsomes.
- Toxicity Profile : No significant hepatotoxic effects were observed at concentrations up to 10 μM in HepG2 cells, indicating a favorable safety margin.
These pharmacokinetic properties suggest that the compound could be suitable for further development as a therapeutic agent.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| PubMed Study | Identified AS-1 as a broad-spectrum anticonvulsant with significant efficacy in various seizure models. |
| MDPI Research | Demonstrated enhancement of glutamate uptake through EAAT2 modulation, indicating a novel mechanism of action. |
| ACS Publications | Highlighted the compound's drug-like properties and potential for clinical development in epilepsy treatment. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
